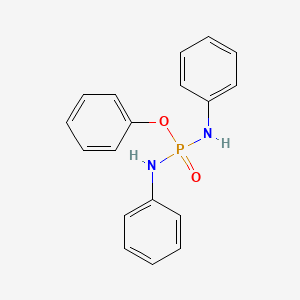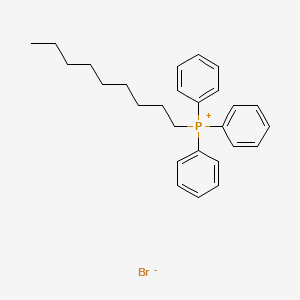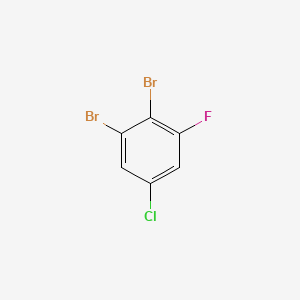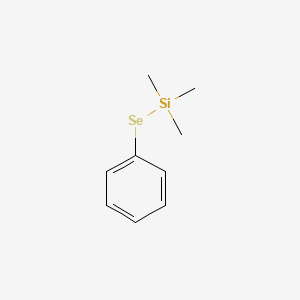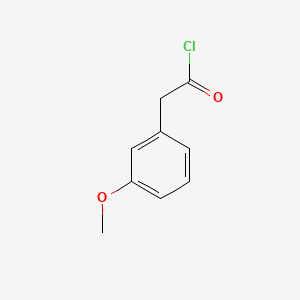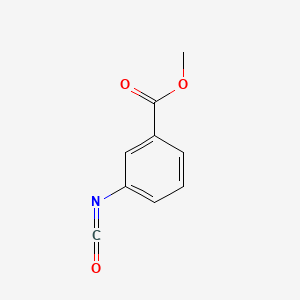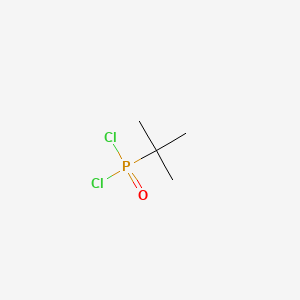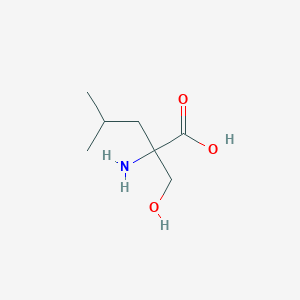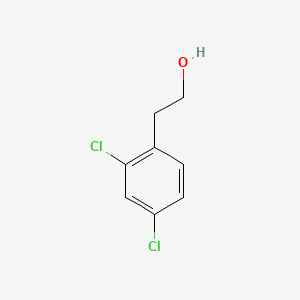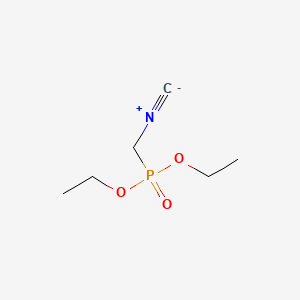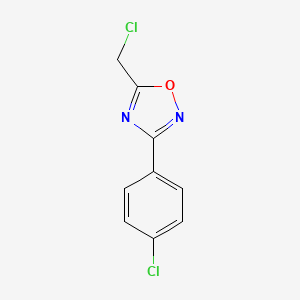
Ácido 2-Cloro-5-formilfenilborónico
Descripción general
Descripción
2-Chloro-5-formylphenylboronic acid is a useful research compound. Its molecular formula is C7H6BClO3 and its molecular weight is 184.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-formylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-formylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal: Actividad Antimicrobiana
Descubrimientos recientes han demostrado que algunos ácidos 2-formilfenilborónicos exhiben actividad antimicrobiana . Esta actividad se correlaciona con la cantidad de un isómero cíclico formado en solución de DMSO (dimetilsulfóxido). La presencia del grupo formilo en ácido 2-Cloro-5-formilfenilborónico puede contribuir a esta actividad, lo que sugiere posibles usos en el desarrollo de nuevos agentes antimicrobianos.
Ciencia de Materiales: Transformación de Grupos Funcionales
En la ciencia de los materiales, el ácido 2-Cloro-5-formilfenilborónico se puede utilizar para introducir grupos funcionales en los materiales. La porción de boro se puede convertir en una amplia gama de grupos funcionales, incluidas oxidaciones, aminaciones, halogenaciones y formaciones de enlaces C-C como alquenilaciones, alquililaciones y arilaciones . Estas transformaciones son cruciales para crear materiales con propiedades y funciones específicas.
Enfoque Radical en la Protodesboronación
Se ha reportado un enfoque radical para la protodesboronación catalítica de ésteres de pinacol borónicos, que permite la hidrometilacion formal anti-Markovnikov de alquenos . Esta transformación es valiosa y previamente desconocida, expandiendo el conjunto de herramientas sintéticas para los químicos.
Síntesis Total de Productos Naturales
La estrategia de protodesboronación se ha aplicado en la síntesis total formal de productos naturales como la d-®-coniceína y la indolizidina 209B . Esto demuestra el papel del compuesto en la síntesis de moléculas complejas que son de interés en varios campos de investigación, incluida la farmacología y la bioquímica.
Reacciones de Homologación y Acoplamiento Cruzado
Ácido 2-Cloro-5-formilfenilborónico: también se utiliza en homologaciones y reacciones de acoplamiento cruzado conjuntivo . Estas reacciones son importantes para extender las cadenas de carbono e introducir grupos funcionales, que son pasos esenciales en la síntesis de muchas moléculas orgánicas.
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-5-formylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 2-Chloro-5-formylphenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This process is part of the SM coupling reaction, which also involves oxidative addition .
Biochemical Pathways
The 2-Chloro-5-formylphenylboronic acid affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
The pharmacokinetics of 2-Chloro-5-formylphenylboronic acid The success of the sm coupling reaction, in which this compound plays a crucial role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of the action of 2-Chloro-5-formylphenylboronic acid are the formation of new carbon–carbon bonds . This is a result of the compound’s role in the SM coupling reaction .
Action Environment
The action, efficacy, and stability of 2-Chloro-5-formylphenylboronic acid are influenced by environmental factors such as reaction conditions . The broad application of the SM coupling reaction, in which this compound is used, arises from the exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound is relatively stable and can function effectively under a variety of conditions.
Propiedades
IUPAC Name |
(2-chloro-5-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTXLDYEFFSFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376833 | |
| Record name | 2-Chloro-5-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-78-5 | |
| Record name | 2-Chloro-5-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


